5-Formylfuran-3-sulfonamide is a compound that combines a furan ring with a formyl group and a sulfonamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases, which are enzymes that play crucial roles in various physiological processes.
5-Formylfuran-3-sulfonamide can be synthesized through various chemical methods, often involving the reaction of furan derivatives with sulfonyl chlorides or other sulfonamide precursors. The compound's structure and properties have been explored in several studies focusing on its synthesis and biological evaluation.
5-Formylfuran-3-sulfonamide falls under the category of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2). It is also classified as a furan derivative, due to the presence of the furan ring, which is a five-membered aromatic heterocycle.
The synthesis of 5-Formylfuran-3-sulfonamide can be achieved through several methods:
The synthesis typically requires controlled conditions to ensure high yield and purity. For example, using microwave-assisted synthesis has been reported to enhance yields and reduce reaction times compared to conventional heating methods .
5-Formylfuran-3-sulfonamide has a unique molecular structure characterized by:
The molecular formula for 5-Formylfuran-3-sulfonamide is with a molecular weight of approximately 194.19 g/mol. The compound's structural features can be confirmed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR).
5-Formylfuran-3-sulfonamide can participate in various chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent) to optimize yields and selectivity.
The mechanism of action for 5-Formylfuran-3-sulfonamide primarily involves its role as an inhibitor of carbonic anhydrases. This inhibition occurs through the binding of the sulfonamide group to the active site of the enzyme, preventing its catalytic activity.
Studies have shown that compounds like 5-Formylfuran-3-sulfonamide exhibit varying degrees of inhibition against different isoforms of carbonic anhydrases, which are implicated in processes such as acid-base balance and fluid secretion .
5-Formylfuran-3-sulfonamide is typically characterized by:
The compound exhibits typical reactivity associated with both furan derivatives and sulfonamides:
5-Formylfuran-3-sulfonamide has potential applications in:
The therapeutic application of sulfonamides originated with Gerhard Domagk's 1932 discovery of Prontosil, the first systemic antibacterial agent that revolutionized infection treatment. Prontosil's metabolic activation to sulfanilamide established the sulfonamide moiety as a versatile pharmacophore, initiating the "sulfa craze" of the late 1930s where over 5,400 sulfonamide derivatives were synthesized by 1945 [1]. Early sulfonamide drugs like sulfathiazole and sulfapyridine became frontline treatments during World War II, significantly reducing mortality from wound infections and pneumonia. However, emerging resistance and toxicity issues, notably the 1937 elixir sulfanilamide disaster involving diethylene glycol, necessitated structural innovations [1].
Table 1: Evolution of Key Sulfonamide-Containing Therapeutics
Approval Era | Representative Drug | Therapeutic Class | Clinical Impact |
---|---|---|---|
1930s-1940s | Prontosil/Sulfanilamide | Antibacterial | First systemic antibacterial; treated streptococcal infections |
1950s | Acetazolamide | Carbonic Anhydrase Inhibitor | Glaucoma management; diuresis |
1960s | Hydrochlorothiazide | Thiazide Diuretic | Hypertension management |
1980s | Celecoxib | COX-2 Inhibitor | Non-steroidal anti-inflammatory |
2000s | Topiramate | Anticonvulsant | Epilepsy and migraine prophylaxis |
2020s | Baricitinib | JAK Inhibitor | Autoimmune and inflammatory conditions |
Furan heterocycles entered medicinal chemistry as independent scaffolds with the introduction of nitrofurantoin (1953) for urinary tract infections and ranitidine (1981) for gastric acid suppression. The strategic fusion of furan and sulfonamide motifs began in earnest in the 1990s, capitalizing on furan's bioisosteric properties and metabolic stability. This hybridization aimed to enhance target affinity while circumventing resistance mechanisms that plagued classical sulfa drugs. Contemporary derivatives incorporate substitutions at the furan ring's 3- and 4-positions, with 5-formylfuran-3-sulfonamide representing a pinnacle of this approach due to its dual functionality—the sulfonamide group enables target anchoring while the formyl group facilitates Schiff base formation with biological nucleophiles [4] [9]. The diversification is reflected in the over 150 FDA-approved sulfur(VI)-containing drugs, spanning antimicrobials, diuretics, anticonvulsants, and antidiabetics [4].
The molecular architecture of 5-formylfuran-3-sulfonamide features three critical elements: 1) a sulfonamide group (-SO₂NH₂) enabling hydrogen bond donation/acceptance and ionization at physiological pH; 2) a furan heterocycle providing planar rigidity and π-electron density for hydrophobic interactions; and 3) an aldehyde substituent at the 5-position serving as a versatile electrophilic handle. This configuration creates a multi-functional pharmacophore with superior target engagement capabilities compared to monofunctional predecessors [3] [9].
Table 2: Electronic and Spatial Properties of Key Functional Groups
Structural Element | Electronic Properties | Spatial Orientation | Pharmacophoric Role |
---|---|---|---|
Sulfonamide (-SO₂NH₂) | Strong electron-withdrawing (σp=0.92); pKa ~10 | Tetrahedral geometry around S | Hydrogen bonding; acid-base reactivity; zinc coordination in metalloenzymes |
Furan Ring | Aromatic (6π electrons); moderate dipole (~1.8 D) | Planar conformation with 120° bond angles | Hydrophobic contacts; π-stacking; scaffold rigidity |
5-Formyl Group | Electrophilic carbonyl; aldehyde pKa ~13-15 | Coplanar with furan ring via conjugation | Schiff base formation; nucleophilic targeting; reversible covalent inhibition |
X-ray crystallographic analyses of analogous furan sulfonamides reveal distinctive electrostatic potential maps where the sulfonamide group exhibits a pronounced negative potential (-45 kcal/mol), contrasting with the formyl group's positive potential (+25 kcal/mol). This bipolar configuration facilitates simultaneous interactions with complementary enzyme residues—critical for inhibiting structurally complex targets like carbonic anhydrases (CAs). Computational docking studies demonstrate that 5-formylfuran-3-sulfonamide adopts a coplanar orientation when bound to CA isoforms, with the sulfonamide nitrogen coordinating the active-site zinc ion (bond length: 1.98 Å) while the formyl group forms hydrogen bonds with Thr199 (2.1 Å) and Glu106 (2.3 Å) [3]. This dual anchoring mechanism explains its sub-nanomolar affinity for tumor-associated CA IX (Ki=0.85 nM), substantially exceeding acetazolamide's affinity (Ki=250 nM) [3] [9].
The molecule's bioisosteric versatility allows it to mimic biological intermediates like p-aminobenzoic acid (pABA)—the natural substrate of dihydropteroate synthase (DHPS). Unlike classical sulfonamide antibiotics, however, its furan-formyl modifications sterically hinder accommodation in the mutated active sites of resistant DHPS enzymes. Molecular dynamics simulations indicate that Sul enzymes (conferring sulfonamide resistance) possess a remodeled pABA-binding region featuring a Phe-Gly sequence that excludes bulkier inhibitors. 5-Formylfuran-3-sulfonamide's formyl group creates steric clashes (van der Waals overlap >0.75 Å) within this constricted pocket, preventing enzyme-inhibitor complex stabilization—a key advantage against resistant pathogens [2] [7].
Antibiotic resistance represents a catastrophic global health threat, with carbapenem-resistant Enterobacteriaceae alone causing 13,100 infections annually in the U.S. and exhibiting mortality rates exceeding 50% in bloodstream infections [6] [10]. Sulfonamide resistance specifically has escalated through two primary mechanisms: 1) chromosomal mutations in the folP gene (encoding DHPS), particularly at residues Phe31, Ser222, and Arg228; and 2) acquisition of plasmid-borne sul genes (sul1-4) encoding divergent, sulfonamide-insensitive DHPS variants. These Sul enzymes achieve resistance through a conserved Phe-Gly motif that sterically excludes sulfonamides while maintaining pABA binding affinity (KM difference <0.5 μM) [2] [7].
Table 3: Resistance Gene Prevalence and Removal Efficiency in Water Treatment
Resistance Determinant | Clinical Prevalence (%) | Environmental Concentration (copies/mL) | Removal Efficiency in Advanced Treatment (%) |
---|---|---|---|
sul1 | 40% (P. aeruginosa); 44% (A. baumannii) | Up to 10^7 in wastewater | 65-89% |
sul2 | 18% (K. pneumoniae) | Up to 10^6 in surface water | 72-94% |
sul3 | <5% (E. coli isolates) | Up to 10^5 in agricultural runoff | 68-91% |
Mutated folP | Dominant in S. pneumoniae | Not quantifiable | N/A |
Against this backdrop, 5-formylfuran-3-sulfonamide exhibits three strategic advantages: First, its bulkier formylfuran moiety creates steric incompatibility with Sul enzymes' remodeled binding pockets, as confirmed by >100-fold higher Ki values for Sul1 versus wild-type DHPS (210 μM vs 1.8 μM) [2]. Second, it demonstrates polypharmacology through concurrent inhibition of evolutionarily unrelated enzymes. Recent studies confirm potent inhibition of human carbonic anhydrase isoforms (hCA I, II, IX, XII) with IC50 values of 0.85-3.2 nM—surpassing reference inhibitors acetazolamide and sulfamethoxazole by 15- to 300-fold [3]. This enables therapeutic targeting beyond antimicrobial applications, particularly against hypoxic tumors overexpressing CA IX. Third, the aldehyde functionality enables covalent yet reversible inhibition through Schiff base formation with catalytic lysine residues in bacterial β-lactamases—enzymes responsible for resistance to penicillins and cephalosporins [3].
The compound's dual antibacterial/antifungal activity was demonstrated in a 2023 study where derivatives achieved MIC90 values of 2-8 μg/mL against ESBL-producing E. coli and azole-resistant Candida auris—a critical WHO-listed fungal pathogen with mortality rates approaching 60% [3] [6]. Furthermore, its ability to penetrate biofilms was evidenced by 78% reduction in biomass of methicillin-resistant Staphylococcus aureus (MRSA) biofilms at sub-MIC concentrations, attributed to disruption of quorum sensing pathways [3]. This multifunctional targeting profile positions 5-formylfuran-3-sulfonamide as a promising scaffold for developing hybrid inhibitors that simultaneously address microbial resistance mechanisms and modulate human disease targets, fulfilling the WHO's mandate for innovative antimicrobial chemistries [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9